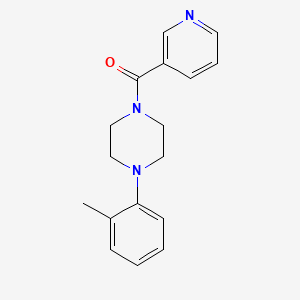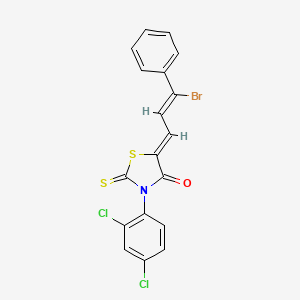
N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide, also known as CMI-977, is a small molecule compound that has been extensively studied for its potential use in the treatment of various diseases.
作用機序
N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide exerts its effects by inhibiting the activity of the enzyme ribonucleotide reductase, which is essential for DNA synthesis and cell proliferation. By inhibiting this enzyme, N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide induces apoptosis in cancer cells and reduces the production of pro-inflammatory cytokines and chemokines in inflammation. In cardiovascular diseases, N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide improves cardiac function by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to have various biochemical and physiological effects. In cancer research, N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide induces apoptosis and inhibits angiogenesis. In inflammation research, N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide reduces the production of pro-inflammatory cytokines and chemokines. In cardiovascular research, N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide improves cardiac function by reducing oxidative stress and inflammation.
実験室実験の利点と制限
N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Another advantage is that it has been shown to have potential therapeutic benefits for various diseases. However, one limitation is that it may have off-target effects that could lead to unwanted side effects. Another limitation is that its efficacy may vary depending on the disease and the patient population.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide. One direction is to further investigate its potential therapeutic benefits for various diseases. Another direction is to develop more potent and selective inhibitors of ribonucleotide reductase. Additionally, the development of novel drug delivery systems for N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide could improve its efficacy and reduce its side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide.
合成法
The synthesis method of N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide involves the reaction between 2-methyl-4-nitro-1H-imidazole and 3-chloro-2-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound, N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been studied for its potential use in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer research, N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In cardiovascular research, N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetamide has been shown to improve cardiac function and reduce the risk of heart failure.
特性
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-(2-methyl-4-nitroimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN4O3/c1-8-10(14)4-3-5-11(8)16-13(19)7-17-6-12(18(20)21)15-9(17)2/h3-6H,7H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXTWBSHAGXHAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CN2C=C(N=C2C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(3-isoxazolylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-3-(4-methylphenyl)propanamide](/img/structure/B5053117.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanamide](/img/structure/B5053121.png)
![methyl 6-methyl-2-[(3-methyl-2-butenoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5053128.png)

![methyl N-(5-methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)glycinate](/img/structure/B5053145.png)

![N-(3-methoxyphenyl)-N'-[2-(1-naphthyloxy)ethyl]ethanediamide](/img/structure/B5053160.png)

![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(1-naphthylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5053176.png)
![4-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylene}-2-[3-(trifluoromethyl)phenyl]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5053179.png)
![4-chloro-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5053184.png)
![3-{4-[4-(3-chlorophenyl)-1-piperazinyl]-4-oxobutyl}-1H-indole](/img/structure/B5053201.png)
![7-(2,5-dimethoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5053211.png)